molecular formula C12H21NO5 B3136274 ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate CAS No. 413597-67-8

ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B3136274
CAS No.: 413597-67-8
M. Wt: 259.3 g/mol
InChI Key: YCSWTNOOIHXDLP-UHFFFAOYSA-N
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Description

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate (CAS 129287-94-1) is a high-purity cyclobutane carboxylic acid derivative intended for professional research and industrial manufacturing as a key organic building block . This compound, with a molecular formula of C12H21NO5 and a molecular weight of 259.3 g/mol, is part of a class of substituted cyclobutane carboxylic acids that show significant promise in antiviral drug discovery . Scientific research, including patent literature, indicates that related cyclobutane carboxylic acid compounds are being investigated for their activity against influenza viruses, positioning them as potential candidates for the development of novel antiviral therapeutics . The structure features both a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group, making it a versatile intermediate for further synthetic manipulation in medicinal chemistry. This product is offered with a typical purity of 97% or higher and is intended for laboratory research and manufacturing purposes only . It is strictly not for diagnostic, therapeutic, or personal use. Please note that this product is not returnable, and most chemicals cannot be expedited .

Properties

IUPAC Name

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSWTNOOIHXDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with cyclobutanecarboxylate derivatives. One common method includes the use of a phosphonium ionic liquid to facilitate the deprotection of the Boc group at high temperatures . This method is advantageous due to its high thermal stability and low viscosity, which improve product purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene-Based Analogues

Key differences include:

  • Stereochemistry : The hydroxyl group at position 5 (vs. position 3 in the cyclobutane analogue) and the transannular arrangement affect hydrogen-bonding interactions and solubility .
  • Synthetic utility : Cyclohexene derivatives are often synthesized via lactone ring-opening reactions, whereas cyclobutane analogues may require strain-driven methods like [2+2] cycloadditions .
Table 1: Structural and Functional Comparison
Property Cyclobutane Analogue Cyclohexene Analogue
Ring size 4-membered (cyclobutane) 6-membered (cyclohexene)
Functional groups Boc-amino (C1), OH (C3) Boc-amino (C2), OH (C5)
Molecular formula C₁₂H₂₁NO₅ Likely C₁₄H₂₃NO₅*
Synthetic route Not specified Lactone ring-opening
Applications Organic building block Intermediate in alkaloid synthesis

Cyclopentane-Based Derivatives

A cyclopentane derivative, tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate, highlights further structural diversity:

  • Substituents : The isopropyl group and trifluoromethylphenyl moiety introduce steric bulk and electron-withdrawing effects absent in the cyclobutane compound.
  • Reactivity : The cyclopentane ring offers moderate strain compared to cyclobutane, influencing coupling reactions (e.g., with BOP reagents) .
Table 2: Reactivity and Stability
Parameter Cyclobutane Analogue Cyclopentane Derivative
Ring strain High (due to small ring) Moderate
Boc group stability Acid-labile Similar acid-labile behavior
Coupling efficiency Limited data High (via BOP-mediated reactions)

Research Findings and Key Insights

  • Stereochemical Impact : The cis-configuration in the cyclobutane analogue imposes rigidity, which may favor selective reactions (e.g., enantioselective catalysis) compared to flexible cyclohexene derivatives .
  • Stability Trade-offs : The cyclobutane’s high ring strain increases reactivity but may reduce thermal stability relative to larger rings.
  • Industrial Relevance : Cyclobutane derivatives are prioritized in fragment-based drug discovery due to their compact, three-dimensional scaffolds .

Biological Activity

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, suggests various biological activities and applications. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁N₁O₅, with a molecular weight of 259.3 g/mol. Its structure can be summarized as follows:

  • Cyclobutane Ring : Provides a unique three-dimensional conformation that may influence biological interactions.
  • Hydroxyl Group (-OH) : Potentially enhances solubility and reactivity.
  • Ethyl Ester Group (-COOCH₂CH₃) : May contribute to lipophilicity, affecting absorption and distribution in biological systems.
  • Boc Protecting Group : Commonly used to protect amines during chemical reactions, allowing for selective functionalization.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Ethyl cyclobutanecarboxylate and tert-butyl carbamate are common precursors.
  • Reaction Conditions : Sodium hydride in dimethylformamide (DMF) at low temperatures is often employed to facilitate the reaction while minimizing side products.
  • Purification : The final product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
  • Anti-inflammatory Properties : Compounds containing hydroxyl groups often exhibit anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.
  • Anticancer Potential : Structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking Studies : These studies help predict how the compound binds to specific proteins or enzymes, providing insights into its potential therapeutic effects.
  • Binding Assays : Experimental methods to measure the compound's affinity for biological targets can help quantify its effectiveness.

Comparative Analysis of Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructureKey Differences
This compoundC₁₂H₂₁N₁O₅Contains an ethyl ester and Boc protection
Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acidC₁₀H₁₇N₁O₄Lacks ethyl ester; more acidic
Cyclobutane derivative with methyl protectionVariesDifferent protecting group affects reactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to the cyclobutane ring while preserving stereochemistry?

  • Methodology : Use Boc-protected intermediates (e.g., Boc-anhydride) under mild basic conditions (e.g., NaHCO₃) to avoid epimerization. For cyclobutane systems, steric hindrance requires optimized coupling agents like HATU or DCC with catalytic DMAP. Monitor reaction progress via TLC or LC-MS, and confirm stereochemical integrity using 1H^{1}\text{H}-NMR coupling constants (e.g., cis vs. trans J-values for adjacent protons) .
  • Key Challenge : Competing side reactions (e.g., ring-opening of cyclobutane under acidic/basic conditions) necessitate pH control and low-temperature protocols.

Q. How can the hydroxy group at position 3 influence purification and characterization?

  • Methodology : The hydroxyl group increases polarity, making silica gel chromatography (hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) effective for purification. For characterization, 13C^{13}\text{C}-NMR can distinguish hydroxyl-bearing carbons (δ ~70-80 ppm), while IR spectroscopy confirms O-H stretches (~3200-3500 cm⁻¹). Crystallization conditions (e.g., EtOAc/hexane) should avoid water to prevent ester hydrolysis .

Q. What are the stability considerations for the Boc group during storage or reactions?

  • Methodology : The Boc group is stable under neutral or mildly basic conditions but hydrolyzes in acidic environments (e.g., TFA in DCM). Store the compound at -20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation. Validate stability via periodic 1H^{1}\text{H}-NMR or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the cis configuration of substituents on the cyclobutane ring?

  • Methodology : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Grow crystals via slow evaporation of a saturated solution in a non-polar solvent (e.g., hexane/EtOAc). Refinement software (e.g., SHELX) analyzes bond angles and torsion angles to distinguish cis vs. trans arrangements. For cyclobutane derivatives, puckering parameters (e.g., envelope vs. boat conformations) may also be quantified .
  • Example : A related compound, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, was resolved using X-ray data (R-factor = 0.042) to confirm substituent geometry .

Q. What mechanistic insights explain diastereomer formation during cyclobutane ring closure?

  • Methodology : Employ DFT calculations (e.g., Gaussian 16) to model transition states and identify kinetic vs. thermodynamic control. For experimental validation, use kinetic trapping (low-temperature quenching) and compare diastereomer ratios via 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized). Steric effects from the Boc group may favor cis configurations by directing nucleophilic attack .

Q. How does the hydroxy group participate in intramolecular hydrogen bonding, and how does this affect reactivity?

  • Methodology : IR spectroscopy and temperature-dependent 1H^{1}\text{H}-NMR (VT-NMR) can detect hydrogen bonding (e.g., broadening of -OH peaks at elevated temperatures). Computational modeling (MD simulations) predicts bond distances and angles. Reactivity studies (e.g., ester hydrolysis rates under basic conditions) may show reduced activity due to H-bond stabilization of the transition state .

Key Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to confirm spatial proximity of substituents .
  • Reaction Design : Use Boc deprotection (TFA/DCM) as a final step to avoid premature hydrolysis of sensitive groups .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., use flame-retardant PPE and fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

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